N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)oxirane-2-carboxamide
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Overview
Description
N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)oxirane-2-carboxamide is a complex organic compound with a molecular formula of C14H13ClN2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)oxirane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Introduction of the Oxirane Ring: The oxirane ring is introduced by reacting the thiazole derivative with epichlorohydrin under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the oxirane derivative with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)oxirane-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-methyl-2-oxirane carboxamide: Similar structure but lacks the thiazole ring.
4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine: Contains an indole ring instead of an oxirane ring.
Uniqueness
N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)oxirane-2-carboxamide is unique due to its combination of a thiazole ring, an oxirane ring, and a carboxamide group
Properties
IUPAC Name |
N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-10-3-1-9(2-4-10)5-13-17-11(8-20-13)6-16-14(18)12-7-19-12/h1-4,8,12H,5-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBLLQPHMMTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CSC(=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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